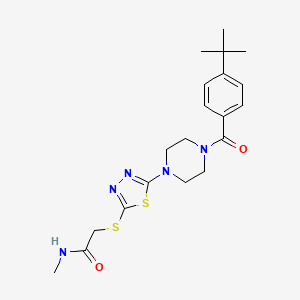

N-metil-2-((5-(4-(4-(terc-butil)benzoil)piperazin-1-il)-1,3,4-tiadiazol-2-il)tio)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((5-(4-(4-(tert-butyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide is a useful research compound. Its molecular formula is C20H27N5O2S2 and its molecular weight is 433.59. The purity is usually 95%.

BenchChem offers high-quality 2-((5-(4-(4-(tert-butyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-(4-(tert-butyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antitumoral

El compuesto ha sido investigado por su potencial antitumoral. Estudios in vitro revelaron que los compuestos 5a, 5c y 6a exhiben una potente actividad antiproliferativa contra las líneas celulares HeLa (cáncer cervical humano) y A549 (cáncer de pulmón humano). Notablemente, el compuesto 6a demostró la mejor actividad inhibitoria contra las células HeLa (IC50 = 1.6 ± 0.8 μM). Investigaciones adicionales exploraron los cambios inducidos en la morfología celular y el arresto del ciclo celular causados por el compuesto 6a .

Inhibición de la Neuraminidasa

Los inhibidores de la neuraminidasa juegan un papel crucial en el manejo de las infecciones por influenza. Aunque no se menciona explícitamente para este compuesto, sus características estructurales sugieren una posible actividad inhibitoria de la neuraminidasa. Estudios adicionales podrían explorar su eficacia contra los virus de la influenza .

Actividad Biológica

The compound 2-((5-(4-(4-(tert-butyl)benzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-methylacetamide , identified by its CAS number 1207028-31-6, is a thiadiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C24H29N5O3S2, with a molecular weight of 499.7 g/mol. The presence of a thiadiazole ring and a piperazine moiety suggests significant pharmacological potential due to their known interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to our target have shown promising results against various cancer cell lines:

The compound under investigation has not been extensively studied in isolation; however, its structural components suggest it may exhibit similar mechanisms of action. The thiadiazole ring is known to disrupt cellular processes leading to apoptosis in cancer cells.

Thiadiazole derivatives often exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Many thiadiazoles act as inhibitors of key enzymes involved in cancer metabolism.

- Induction of Apoptosis : These compounds can trigger programmed cell death pathways in malignant cells.

- Cell Cycle Arrest : Some derivatives have been shown to interfere with cell cycle progression, thereby inhibiting tumor growth.

Case Studies

A notable study investigated the effects of a related thiadiazole derivative on human leukemia cells. The study found that treatment with the compound resulted in a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways .

Another study focused on the pharmacokinetics and bioavailability of similar compounds, highlighting the importance of structural modifications in enhancing therapeutic efficacy and reducing toxicity .

Propiedades

IUPAC Name |

2-[[5-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2S2/c1-20(2,3)15-7-5-14(6-8-15)17(27)24-9-11-25(12-10-24)18-22-23-19(29-18)28-13-16(26)21-4/h5-8H,9-13H2,1-4H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNZIMLDZBNFDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.